N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
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Overview
Description
N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt: is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or calibrator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt typically involves the deuteration of N-Ethylpiperazine followed by the formation of its bis(trifluoroacetic acid) salt. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the bis(trifluoroacetic acid) salt form .
Chemical Reactions Analysis
Types of Reactions: N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-ethylpiperazine-d5 oxide.
Reduction: Formation of N-ethylpiperazine-d5.
Substitution: Formation of substituted N-ethylpiperazine-d5 derivatives.
Scientific Research Applications
Chemistry: N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt is widely used in NMR spectroscopy as an internal standard. It helps in the accurate quantification and identification of other compounds in a mixture .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its deuterated form allows for precise tracking of metabolic processes .
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body. Its stable isotope-labeled form provides accurate data on drug absorption, distribution, metabolism, and excretion .
Industry: In the industrial sector, this compound is used in the synthesis of other deuterated compounds and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt primarily involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals in the NMR spectrum, allowing for accurate calibration and quantification of other compounds. The trifluoroacetic acid salt form enhances the solubility and stability of the compound in various solvents .
Comparison with Similar Compounds
- N-Methylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
- N-Propylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
- N-Butylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
Comparison: N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt is unique due to its specific deuteration pattern and the presence of the ethyl group. This makes it particularly useful in studies where the ethyl group plays a crucial role in the compound’s behavior. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative offers a balance between steric hindrance and electronic effects, making it versatile for various applications .
Properties
CAS No. |
1246817-22-0 |
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Molecular Formula |
C8H15F3N2O2 |
Molecular Weight |
233.246 |
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2; |
InChI Key |
SURKFIJOFRVZJT-LUIAAVAXSA-N |
SMILES |
CCN1CCNCC1.C(=O)(C(F)(F)F)O |
Synonyms |
1-Ethyl-piperazine-d5 Bis(trifluoroacetic Acid) Salt; 1-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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